molecular formula C16H18N2O3S2 B15035835 Methyl 6-[4-oxo-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

Methyl 6-[4-oxo-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

Cat. No.: B15035835
M. Wt: 350.5 g/mol
InChI Key: YPSBXHGMVCKHNO-ACCUITESSA-N
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Description

Methyl 6-[4-oxo-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a thiazolidinone derivative characterized by a 4-pyridylmethylene substituent at the 5-position of the thiazolidinone core, a thioxo group at the 2-position, and a methyl hexanoate side chain at the 3-position. Its structure combines a pyridine ring (enhancing polarity and hydrogen-bonding capacity) with a lipophilic hexanoate chain, balancing solubility and membrane permeability .

Properties

Molecular Formula

C16H18N2O3S2

Molecular Weight

350.5 g/mol

IUPAC Name

methyl 6-[(5E)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

InChI

InChI=1S/C16H18N2O3S2/c1-21-14(19)5-3-2-4-10-18-15(20)13(23-16(18)22)11-12-6-8-17-9-7-12/h6-9,11H,2-5,10H2,1H3/b13-11+

InChI Key

YPSBXHGMVCKHNO-ACCUITESSA-N

Isomeric SMILES

COC(=O)CCCCCN1C(=O)/C(=C\C2=CC=NC=C2)/SC1=S

Canonical SMILES

COC(=O)CCCCCN1C(=O)C(=CC2=CC=NC=C2)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[4-oxo-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with α-haloketones to form the thiazolidinone ring. The final step involves esterification with methyl hexanoate under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[4-oxo-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridylmethylene group can be reduced to form the corresponding pyridylmethyl derivative.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyridylmethyl derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 6-[4-oxo-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-[4-oxo-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate involves its interaction with specific molecular targets. The thiazolidinone ring is known to inhibit certain enzymes, while the pyridylmethylene group can interact with nucleic acids. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Pyridyl Substituent Position Variations

Key analogs differ in the position of the pyridyl group on the methylidene moiety:

  • Pyridin-3-ylmethylidene derivative: Example: 4c/6-[4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid. Properties: Melting point (m.p.) 178–179°C, IR peaks at 1702.8 cm⁻¹ (C=O), 1214.9 cm⁻¹ (C=S), and 1605.5 cm⁻¹ (exo C=C) . Activity: Limited antifungal data; structural studies suggest altered electronic effects compared to 4-pyridyl derivatives due to nitrogen positioning .
  • Pyridin-2-ylmethylidene derivative: Example: 6-[4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid. Properties: Crystal structure analysis reveals distinct packing modes influenced by pyridyl orientation . Activity: A pyridin-2-yl analog in showed antifungal activity against select fungal strains, suggesting substituent position critically impacts bioactivity .

Aromatic vs. Heteroaromatic Substituents

  • Benzylidene analog: Methyl 6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate (CAS 15788-36-0). Properties: Replaces pyridyl with a phenyl group, increasing hydrophobicity. Implications: Reduced polarity may enhance membrane permeability but decrease solubility in aqueous media. No direct bioactivity data is available in the evidence, though benzylidene derivatives are often explored for antimicrobial applications .

Side Chain Modifications

  • Hexanoic acid vs. Methyl hexanoate: Example: 6-[4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid (m.p. 178–179°C) vs. the target methyl ester. Impact: The carboxylic acid derivative exhibits higher polarity, likely influencing solubility and protein-binding interactions. Methyl esterification (target compound) may improve bioavailability by masking the acidic group .
  • Dimethylaminoethyl ester analog: Example: 2-(dimethylamino)ethyl 6-[4-oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate. This modification highlights how ester group variations tailor pharmacokinetic profiles .

Physicochemical Properties

Property Target Compound (4-pyridyl) Pyridin-3-yl Analog Benzylidene Analog
Melting Point Not reported 178–179°C Not reported
IR Peaks (cm⁻¹) Similar C=O, C=S, C=C 1702.8, 1214.9, 1605.5 Comparable
Side Chain Methyl hexanoate Hexanoic acid Methyl hexanoate
Synthetic Yield Not reported 58.2% Not reported

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